molecular formula C18H16F2N2O3 B2469852 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4-difluorobenzamide CAS No. 922001-65-8

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4-difluorobenzamide

Cat. No.: B2469852
CAS No.: 922001-65-8
M. Wt: 346.334
InChI Key: RMYQWXOUYLYUHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C18H16F2N2O3 and its molecular weight is 346.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Enantioselective Reactions

  • Enantioselective Aza-Reformatsky Reaction : This reaction with cyclic dibenzo[b,f][1,4]oxazepines, such as the compound , can lead to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepine-11-yl)acetate derivatives. These derivatives are synthesized with excellent yields and high enantioselectivity, using diaryl prolinol L4 as the chiral ligand and Me2Zn as the zinc source under an air atmosphere (Munck et al., 2017).

Synthesis and Structural Studies

  • Benzimidazole-Tethered Oxazepine Hybrids : A series of benzimidazole-tethered oxazepine hybrids have been synthesized with good to excellent yields. These compounds' structures were confirmed through X-ray diffraction and DFT studies, including molecular electrostatic potential (MEP) mapping (Almansour et al., 2016).

Pharmaceutical Applications

  • Anticonvulsant and Hypnotic Agents : Research has been conducted on the synthesis of 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones, revealing their potential as anticonvulsant and hypnotic agents. Compounds in this class have shown promising results in tests related to anticonvulsant activities and hypnotic effects (Deng et al., 2011).

Kinase Inhibitor Development

  • Benzoxazepine-Containing Kinase Inhibitors : The benzoxazepine core, a component of various kinase inhibitors, has been utilized in the development of scalable syntheses for these inhibitors. The process includes the synthesis of distinct fragments like the tetrahydrobenzo[f][1,4]oxazepine core (Naganathan et al., 2015).

Properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O3/c1-2-22-7-8-25-16-6-4-12(10-13(16)18(22)24)21-17(23)11-3-5-14(19)15(20)9-11/h3-6,9-10H,2,7-8H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYQWXOUYLYUHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.